4-Chloro-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Chloro-1H-pyrazole-3-carboxylic acid is a chemical compound with the empirical formula C4H3ClN2O2 and a molecular weight of 146.53 . It is a solid substance .
Synthesis Analysis
The synthesis of pyrazole compounds, including 4-Chloro-1H-pyrazole-3-carboxylic acid, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of 4-Chloro-1H-pyrazole-3-carboxylic acid consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles, including 4-Chloro-1H-pyrazole-3-carboxylic acid, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3+2] cycloaddition reactions .Physical And Chemical Properties Analysis
4-Chloro-1H-pyrazole-3-carboxylic acid has a density of 1.7±0.1 g/cm3, a boiling point of 389.8±22.0 °C at 760 mmHg, and a flash point of 189.5±22.3 °C .Scientific Research Applications
Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse and valuable synthetical, biological, and photophysical properties . Here are some applications of pyrazole derivatives:
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Biological Field
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Chemical Industry
- Application : Pyrazole derivatives serve as a core element in various sectors of the chemical industry, including medicine and agriculture .
- Methods of Application : These compounds can be synthesized using various methods, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .
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Medicinal Chemistry and Drug Discovery
- Application : Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes : The outcomes of these applications can vary widely, but they generally involve the production of useful chemicals for various medicinal applications .
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Agrochemistry
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Coordination Chemistry
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Organometallic Chemistry
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Synthetic Intermediates
- Application : Pyrazole-containing compounds are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
- Methods of Application : Synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold .
- Results or Outcomes : The outcomes of these applications can vary widely, but they generally involve the production of useful chemicals for various applications .
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Material Science
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Photophysical Properties
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Green Synthesis
- Application : Pyrazole derivatives can be synthesized using green synthesis methods .
- Results or Outcomes : The results would also depend on the specific derivative and its use. For example, a pyrazole derivative synthesized using green synthesis methods might result in a lower environmental impact .
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Microwave Synthesis
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Pharmaceutically Crucial Chemicals
- Application : Some fused pyrazoles have demonstrated different biological activities, exceptional photophysical properties, and high synthetical versatility that allow the obtention of industrially and pharmaceutically crucial chemicals .
- Results or Outcomes : The results would also depend on the specific derivative and its use. For example, a pyrazole derivative used in pharmaceuticals might result in the development of a new drug .
properties
IUPAC Name |
4-chloro-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLUACWHRMUETA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343432 | |
Record name | 4-Chloro-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-pyrazole-3-carboxylic acid | |
CAS RN |
84547-87-5 | |
Record name | 4-Chloro-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84547-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLORO-1H-PYRAZOLE-3-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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